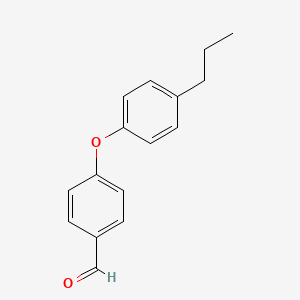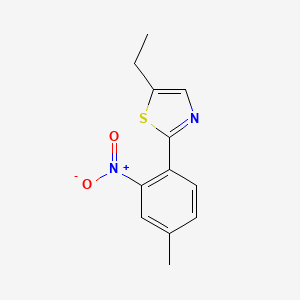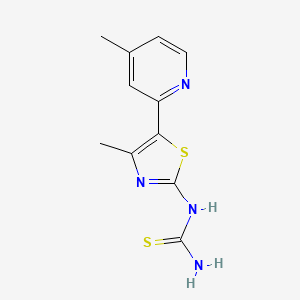![molecular formula C12H10N2O4 B8286841 (Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate](/img/structure/B8286841.png)
(Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate is an organic compound that features a benzo[d][1,3]dioxole ring fused to an imidazole ring, with a carboxylate group attached to the imidazole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate typically involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the imidazole ring: The benzo[d][1,3]dioxole intermediate is then reacted with an imidazole derivative in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylate group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a catalyst, such as sulfuric acid, to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Esters or amides, depending on the nucleophile used.
科学研究应用
(Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
(Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate is unique due to its combination of a benzo[d][1,3]dioxole ring and an imidazole ring, which imparts specific chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C12H10N2O4 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC 名称 |
1,3-benzodioxol-4-ylmethyl imidazole-1-carboxylate |
InChI |
InChI=1S/C12H10N2O4/c15-12(14-5-4-13-7-14)16-6-9-2-1-3-10-11(9)18-8-17-10/h1-5,7H,6,8H2 |
InChI 键 |
KRASPCHLNJZAAL-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=CC=CC(=C2O1)COC(=O)N3C=CN=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(Furan-2-ylmethyl)-amino]-phthalic acid dimethyl ester](/img/structure/B8286763.png)
![N-{3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}acetamide](/img/structure/B8286771.png)

![8-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B8286790.png)
![N,N''-Bis[2,6-di(propan-2-yl)phenyl]guanidine](/img/structure/B8286798.png)







![4-[(4-Methoxybenzyl)oxy]-1,2-benzisoxazol-3-ol](/img/structure/B8286847.png)
![8-Ethyl-10-[4-(3-hydroxypropyl)piperazino]-10,11-dihydrodibenzo[b,f]thiepin](/img/structure/B8286850.png)
